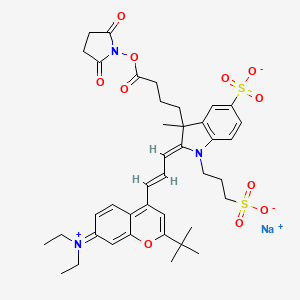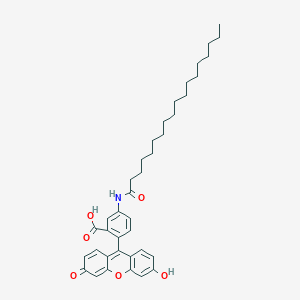
Fluorescent red 631 reactive
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescent red 631 reactive: is a fluorescent label particularly suited for excitation by helium-neon lasers at 633 nanometers. It exhibits strong fluorescence with a molar absorption of 185,000 M^-1 cm^-1 . This compound is widely used in various scientific fields due to its high fluorescence efficiency and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare a stock solution of Fluorescent red 631 reactive, dissolve 1 milligram of the label (N-hydroxysuccinimide ester) in 50 microliters of absolute, amine-free dimethylformamide (final concentration: approximately 25 nanomoles per microliter). Dissolve the desired amount of protein in bicarbonate buffer (pH 9.0, 50 millimolar), for example, 1 milligram of avidin in 200 microliters of buffer. Protein concentrations should typically be 2 milligrams per milliliter or higher. Transfer an appropriate volume of the label stock solution to the protein solution dropwise and under stirring. Due to the high reactivity of the N-hydroxysuccinimide ester, add an equimolar amount or up to a double excess of label to the protein to obtain a dye to protein ratio between 1 and 2. Higher molar excesses of the label can lead to overlabeling of the protein, causing a decrease in quantum yield of the conjugate .
Industrial Production Methods: The industrial production of this compound involves the synthesis of the N-hydroxysuccinimide ester derivative, followed by purification and formulation processes to ensure high purity and stability. The compound is typically stored at -20°C to maintain its reactivity and fluorescence properties .
Chemical Reactions Analysis
Types of Reactions: Fluorescent red 631 reactive primarily undergoes substitution reactions, particularly nucleophilic substitution, where the N-hydroxysuccinimide ester reacts with amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide ester, amines, bicarbonate buffer (pH 9.0, 50 millimolar)
Conditions: Room temperature, stirring, pH 9.0
Major Products: The major product formed from the reaction of this compound with amines is a fluorescently labeled protein or molecule, which can be used for various analytical and imaging applications .
Scientific Research Applications
Fluorescent red 631 reactive is extensively used in scientific research due to its strong fluorescence and stability. Some of its applications include:
Chemistry: Used as a fluorescent label for detecting and quantifying various chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Mechanism of Action
Fluorescent red 631 reactive exerts its effects through its strong fluorescence properties. The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds, resulting in the covalent attachment of the fluorescent label to the target molecule. This allows for the visualization and quantification of the labeled molecule using fluorescence-based techniques .
Comparison with Similar Compounds
Fluorescein isothiocyanate: Another fluorescent label commonly used in biological and chemical research.
Rhodamine B: A fluorescent dye with applications in microscopy and flow cytometry.
Texas Red: A red-emitting fluorescent dye used for labeling proteins and nucleic acids.
Uniqueness: Fluorescent red 631 reactive is unique due to its high fluorescence efficiency, stability, and suitability for excitation by helium-neon lasers at 633 nanometers. This makes it particularly valuable for applications requiring strong and stable fluorescence signals .
Properties
Molecular Formula |
C40H48N3NaO11S2 |
|---|---|
Molecular Weight |
833.9 g/mol |
IUPAC Name |
sodium;(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-3-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C40H49N3O11S2.Na/c1-7-41(8-2)28-15-17-30-27(24-35(39(3,4)5)53-33(30)25-28)12-9-13-34-40(6,21-10-14-38(46)54-43-36(44)19-20-37(43)45)31-26-29(56(50,51)52)16-18-32(31)42(34)22-11-23-55(47,48)49;/h9,12-13,15-18,24-26H,7-8,10-11,14,19-23H2,1-6H3,(H-,47,48,49,50,51,52);/q;+1/p-1 |
InChI Key |
FLVFZXRJCNTEDK-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+] |
Canonical SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)







![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)



![methyl 4-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15088548.png)

